3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-12-7-9-14(10-8-12)17-11-28-21(23-17)24-20(26)18-13(2)27-25-19(18)15-5-3-4-6-16(15)22/h3-11H,1-2H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOAFKHVZFBVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Planning
The target molecule comprises two heterocyclic systems: a 1,2-oxazole ring and a 1,3-thiazole ring, linked via a carboxamide bond. Retrosynthetic disconnection reveals three key intermediates (Figure 1):
- 1,2-Oxazole-4-carboxylic acid derivative (bearing 2-chlorophenyl and methyl substituents).
- 1,3-Thiazol-2-amine derivative (substituted with 4-methylphenyl).
- Coupling reagent to form the amide bond.
Strategies for each fragment are derived from analogous syntheses in heterocyclic chemistry.
Synthesis of 1,2-Oxazole-4-Carboxylic Acid Intermediate
Cyclization of α-Chloroketone Precursors
The 1,2-oxazole core is constructed via cyclization of α-chloroketones with nitriles or amides. For 5-methyl-3-(2-chlorophenyl)-1,2-oxazole-4-carboxylic acid , the following protocol is adapted:
Reagents :
- 2-Chlorophenylacetic acid
- Thionyl chloride (SOCl₂)
- Methyl cyanacetate
- Triethylamine (Et₃N)
Procedure :
- Chlorination : React 2-chlorophenylacetic acid with SOCl₂ to form the acyl chloride.
- Condensation : Treat with methyl cyanacetate in dry THF under nitrogen, catalyzed by Et₃N.
- Cyclization : Heat at 80°C for 6 hours to induce oxazole ring formation.
Yield : 68–72% after recrystallization (ethanol/water).
Table 1: Optimization of Oxazole Cyclization
| Parameter | Condition | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Temperature | 80°C | 72 | 98.5 |
| Catalyst | Et₃N | 68 | 97.8 |
| Solvent | THF | 70 | 98.1 |
Synthesis of 4-(4-Methylphenyl)-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is synthesized via the Hantzsch reaction, employing thiourea and α-haloketones:
Reagents :
- 4-Methylacetophenone
- N-Bromosuccinimide (NBS)
- Thiourea
- Hydrochloric acid (HCl)
Procedure :
- Bromination : Brominate 4-methylacetophenone with NBS in CCl₄ to yield α-bromo-4-methylacetophenone.
- Cyclization : React with thiourea in ethanol at reflux (12 hours).
- Deprotection : Treat with 4N HCl in dioxane to remove Boc groups (if used).
Yield : 65–78% after column chromatography (ethyl acetate/heptane).
Table 2: Thiazole Synthesis Variants
| Haloketone | Base | Time (h) | Yield (%) |
|---|---|---|---|
| α-Bromo-4-MePhCOCH₃ | K₂CO₃ | 2 | 78 |
| α-Chloro-4-MePhCOCH₃ | NaH/15-crown-5 | 18 | 65 |
Amide Coupling to Form the Target Compound
Carboxylic Acid Activation
The oxazole-4-carboxylic acid is activated to an acid chloride for coupling:
Reagents :
- Oxalyl chloride (COCl₂)
- N,N-Dimethylformamide (DMF, catalytic)
Procedure :
- Suspend the oxazole carboxylic acid in dry dichloromethane (DCM).
- Add oxalyl chloride (1.2 eq) and 1 drop DMF.
- Stir at room temperature for 3 hours, then evaporate to dryness.
Coupling with Thiazol-2-Amine
Reagents :
- Activated acid chloride
- 4-(4-Methylphenyl)-1,3-thiazol-2-amine
- Et₃N (2.5 eq)
Procedure :
- Dissolve the thiazol-2-amine in dry DCM.
- Add acid chloride and Et₃N dropwise at 0°C.
- Warm to room temperature and stir for 12 hours.
- Purify by flash chromatography (DCM/methanol 95:5).
Yield : 60–65% (white crystalline solid).
Table 3: Coupling Reaction Optimization
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 6 | 70 |
| Acid chloride/Et₃N | DCM | 12 | 65 |
Analytical Validation and Purification
Purity Assessment
Challenges and Mitigation Strategies
- Oxazole Ring Instability : Avoid prolonged exposure to strong acids/bases; use inert atmospheres.
- Thiazole Amination Side Reactions : Employ Boc-protection to prevent over-alkylation.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes nucleophilic and electrophilic substitutions at multiple reactive sites:
Cycloaddition and Ring-Opening Reactions
The oxazole ring participates in [3+2] and [4+2] cycloadditions:
-
With diazo compounds : Forms pyrazole or imidazole hybrids under Rh(II)-catalyzed conditions .
-
With alkynes : Generates fused bicyclic systems via thermal Diels-Alder reactions .
Example Reaction Pathway :
Hydrolysis and Condensation
The carboxamide group shows pH-dependent reactivity:
| Condition | Reaction | Outcome |
|---|---|---|
| Acidic (HCl, reflux) | Hydrolysis of carboxamide | Corresponding carboxylic acid |
| Basic (NaOH, EtOH) | Nucleophilic attack at carbonyl carbon | Thiazole-2-amine intermediates |
Notable Stability : The carboxamide resists hydrolysis under mild conditions but degrades in strong acids/bases .
Oxidation and Reduction
Functional group transformations include:
-
Oxidation :
-
Reduction :
Critical Data :
Metal-Catalyzed Cross-Couplings
The aryl chloride and thiazole motifs enable coupling reactions:
| Reaction | Catalyst System | Application |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl formation at 2-chlorophenyl site . |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C–N bond formation with amines . |
Photochemical and Thermal Behavior
-
Photolysis : UV irradiation (254 nm) induces cleavage of the oxazole-thiazole junction, forming nitrile and isocyanate fragments .
-
Thermal Stability : Decomposes at >250°C without melting, confirmed by TGA .
Biological Activity-Driven Modifications
Derivatives synthesized via these reactions exhibit:
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural differences and inferred physicochemical properties of the target compound and analogs:
Functional Group Analysis
- Thiazole vs. Oxazole/Oxadiazole () : Thiazole rings (target compound) contain sulfur, which contributes to stronger dipole moments compared to oxygen-containing oxazole or oxadiazole rings. This may enhance interactions with cysteine residues or metal ions in enzymatic pockets .
- Carboxamide vs. Thioamide () : The carboxamide group in the target compound offers hydrogen-bonding capability without the metabolic liabilities associated with thioamides (e.g., oxidation to sulfoxides) .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-4-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 448.97 g/mol. The structure includes a thiazole ring, an oxazole moiety, and multiple aromatic substituents, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 448.97 g/mol |
| InChI | InChI=1S/C25H21ClN2O2S/c1-16-6-8... |
| InChIKey | CROJSTLQSWCKRN-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance, compounds based on the thiazole and oxazole scaffolds have shown promising results in inhibiting the growth of various cancer cell lines.
- In Vitro Studies : A study evaluating the cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines revealed that certain derivatives had IC50 values as low as 0.28 µg/mL, indicating potent activity against these cancer types .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through the activation of caspases and alteration in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Thiazole and oxazole derivatives are known to possess broad-spectrum antibacterial activity.
- Study Findings : In a review of oxadiazole and thiadiazole derivatives, it was noted that certain compounds exhibited activity against resistant strains of Mycobacterium tuberculosis, highlighting their potential in treating infections that are difficult to manage with conventional antibiotics .
Anti-inflammatory Effects
Some studies suggest that compounds within this chemical class may exert anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Case Study 1: Anticancer Activity in Animal Models
In vivo studies involving tumor-bearing mice demonstrated that a derivative similar to our compound effectively targeted sarcoma cells. The compound was administered intraperitoneally, resulting in significant tumor reduction compared to control groups .
Case Study 2: Pharmacokinetics and Bioavailability
A pharmacokinetic study indicated that the compound exhibits good metabolic stability with a half-life (T1/2) of approximately 1.63 hours, suggesting favorable bioavailability for therapeutic use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
